molecular formula C18H16ClN3O2S B13381608 2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide

2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide

Cat. No.: B13381608
M. Wt: 373.9 g/mol
InChI Key: GUWKCSOQTGQIRX-UHFFFAOYSA-N
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Description

2-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylacetamide group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C18H16ClN3O2S/c1-11-7-8-13(9-14(11)19)21-18-22-17(24)15(25-18)10-16(23)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

GUWKCSOQTGQIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-methylphenyl isocyanate with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The final step involves the acylation of the thiazolidinone intermediate with phenylacetyl chloride under appropriate reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to

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